molecular formula C7H10N2O2S B189684 Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate CAS No. 28942-54-3

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B189684
CAS No.: 28942-54-3
M. Wt: 186.23 g/mol
InChI Key: GIAXMSUPTGGVFG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and, consequently, its interaction with biological membranes and molecular targets .

Biological Activity

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (abbreviated as MEETC) is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.

MEETC is characterized by its thiazole ring, which is known to contribute significantly to its biological activity. The presence of the ethyl group at the 5-position and the carboxylate at the 4-position of the thiazole ring enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

Antimicrobial Activity

MEETC has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis , a major global health concern. Studies have shown that thiazole derivatives exhibit significant antibacterial activity, with MEETC being part of a series that demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen . The structure-activity relationship (SAR) analysis suggests that modifications at the C-2 position of the thiazole can accommodate various lipophilic substitutions, enhancing antibacterial efficacy.

Table 1: Antimicrobial Activity of MEETC and Related Compounds

CompoundMIC (µM)Target Organism
This compound<0.5Mycobacterium tuberculosis
2-Amino-4-methylthiazole0.70Mycobacterium tuberculosis
2-Aminothiazoles Series<4.5Various Gram-positive bacteria

Anticancer Potential

Research has indicated that thiazole derivatives, including MEETC, may possess anticancer properties. The compound's mechanism involves enzyme inhibition, which can disrupt cancer cell proliferation. For instance, studies on related thiazoles have shown their ability to inhibit specific kinases involved in cancer cell survival and division .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
This compoundNot reportedVarious cancer cell lines
Thiazole derivative X1.98 ± 1.22A431 (human epidermoid carcinoma)
Thiazole derivative Y1.61 ± 1.92Jurkat (human T lymphocyte)

The biological activity of MEETC is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : MEETC can inhibit enzymes by binding to their active sites, blocking their activity and leading to antimicrobial or anticancer effects.
  • Cell Signaling Modulation : Thiazole derivatives have been shown to influence cell signaling pathways and gene expression, which are critical for maintaining normal cellular functions and responding to stressors .

Case Studies

A notable study evaluated the effects of a series of thiazole derivatives on Mycobacterium tuberculosis , revealing that specific structural modifications significantly enhanced their bactericidal activity. One analog demonstrated complete sterilization of cultures within seven days at low concentrations (0.625 µM), indicating a promising therapeutic potential for treating tuberculosis .

Properties

IUPAC Name

methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXMSUPTGGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353265
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28942-54-3
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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